molecular formula C17H14N4O4 B2830468 2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882357-92-8

2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2830468
CAS No.: 882357-92-8
M. Wt: 338.323
InChI Key: IRSKXIDKIGLPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[3,2-c]pyridine class, characterized by a fused pyran and pyridine ring system. Its structure includes a 3-nitrophenyl substituent at position 4, methyl groups at positions 6 and 7, and a nitrile group at position 2. Spectral data (¹H NMR, ¹³C NMR, HRMS) confirm its identity, with a molecular formula of C₁₇H₁₄N₄O₄ and a sodium adduct mass of 361.0913 .

Properties

IUPAC Name

2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-9-6-13-15(17(22)20(9)2)14(12(8-18)16(19)25-13)10-4-3-5-11(7-10)21(23)24/h3-7,14H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSKXIDKIGLPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot, four-component reaction, which includes the condensation of 3-nitrobenzaldehyde, malononitrile, dimedone, and ammonium acetate under reflux conditions . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar multi-component reactions but optimized for large-scale synthesis with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its anticancer properties . It has shown potential in inhibiting specific enzymes that are crucial for cancer cell proliferation. Research indicates that derivatives of pyrano[3,2-c]pyridine compounds exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study investigated the efficacy of this compound against breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Biological Studies

Beyond its anticancer applications, the compound is also valuable in enzyme inhibition studies . Its unique structure allows it to interact with various biological targets, making it a candidate for exploring enzyme kinetics and receptor binding.

Biological TargetActivity TypeIC50 Value (µM)Reference
COX-2Inhibition0.04 ± 0.01
Cancer Cell LinesCytotoxicity10

Industrial Applications

The compound's unique chemical properties make it suitable for developing new materials with specific functionalities. Its stability and reactivity can be harnessed in the synthesis of novel polymers or catalysts.

Case Study: Material Development

Research has explored the use of this compound in creating nanocatalysts for organic reactions. The incorporation of this pyrano[3,2-c]pyridine derivative into a nanocatalyst framework enhanced the efficiency of chemical reactions compared to traditional catalysts .

Synthesis and Structure-Activity Relationships

Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. Recent studies have focused on green synthesis methods that reduce environmental impact while maintaining high yields.

Table 2: Synthesis Methods for Pyrano[3,2-c]pyridine Derivatives

Synthesis MethodYield (%)Reference
One-pot three-component reaction85
Ultrasonic irradiation90

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the pyrano[3,2-c]pyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Name Substituents (Position 4) Melting Point (°C) Yield (%) Key Evidence
Target Compound 3-Nitrophenyl Not reported 97
3v: 2-Amino-7-methyl-4-(4-nitrophenyl)-... 4-Nitrophenyl 291–292 91
2d: 2-Amino-4-(3-chlorophenyl)-... 3-Chlorophenyl 232–236 Not reported
6h: 2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)- 3-(4-Chlorobenzyloxy)phenyl 232–236 Not reported
3s: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-... 3-Methoxyphenyl 170.7–171.2 80
  • Electron-Withdrawing vs.
  • Stereoelectronic Effects : The nitro group’s meta position (vs. para in 3v) may alter steric interactions and hydrogen bonding, impacting crystallinity and bioactivity .

Table 2: Cytotoxic and Antiproliferative Profiles

Compound Name Substituents Biological Activity Evidence
Target Compound 3-Nitrophenyl Antiproliferative (qualitative data)
4-CP.P (Chlorophenyl derivatives) 4-Chlorophenyl IC₅₀: 12.5 µM (MCF-7 cells)
3-NP.P (3-Nitrophenyl analog) 3-Nitrophenyl IC₅₀: 8.2 µM (MCF-7 cells)
TPM.P (Thiophene-containing) Thiophene IC₅₀: 18.3 µM (MCF-7 cells)
  • Nitro Group Impact : The 3-nitrophenyl group in the target compound and 3-NP.P correlates with enhanced cytotoxicity compared to chlorophenyl or thiophene derivatives, likely due to increased electron-deficient character improving DNA intercalation or enzyme inhibition .
  • Methyl Groups : The 6,7-dimethyl groups in the target compound may enhance lipophilicity, improving membrane permeability .

Key Research Findings and Implications

Synthetic Efficiency : High yields (≥80%) in multi-component reactions underscore the scaffold’s adaptability for drug discovery .

Bioactivity Trends : Nitro-substituted derivatives exhibit superior antiproliferative activity, guiding future design toward electron-withdrawing substituents .

Structural Nuances : Meta vs. para substitution on the phenyl ring significantly affects physicochemical and biological properties, warranting further exploration .

Biological Activity

2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C18H17N3O4
  • Molecular Weight : 339.35 g/mol
  • CAS Number : 882357-92-8

The compound contains a pyrano[3,2-c]pyridine core with a nitrophenyl substituent, which contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of pyrano[3,2-c]pyridine can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
2-amino derivative 19.45 ± 0.0731.4 ± 0.12
Celecoxib (control) 0.04 ± 0.010.04 ± 0.01

These results indicate that the compound may possess comparable or superior anti-inflammatory properties compared to established drugs like celecoxib .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It is believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, the presence of the nitrophenyl group enhances the compound's ability to interact with biological targets associated with cancer growth.

In vitro studies have shown that similar pyrano[3,2-c]pyridine derivatives exhibit cytotoxic effects against different cancer cell lines. The mechanism of action often involves the modulation of signaling pathways related to cell survival and apoptosis.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. It shows promise in inhibiting enzymes that are critical for various biological processes:

  • Nitric Oxide Synthase (iNOS) : Inhibition of iNOS can lead to reduced nitric oxide production, which is beneficial in inflammatory conditions.
  • Protein Kinases : Some studies suggest that it may inhibit specific kinases involved in cell signaling pathways.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

  • Study on Inflammatory Response : A research group synthesized several derivatives and tested their effects on inflammation in animal models. The results indicated a significant reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs.
  • Anticancer Screening : Another study evaluated the cytotoxicity of this compound against breast and prostate cancer cell lines, reporting an IC50 value in the micromolar range, suggesting effective inhibition of cancer cell growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The nitro group enhances binding affinity to target enzymes.
  • Structural Modifications : Variations in substituents affect the compound's potency and selectivity towards various biological targets.

Q & A

Q. Table 1: Representative Synthesis Data

ParameterValue/RangeSource
Yield82–91%
Reaction Time4–6 hours
Solvent SystemEthanol/water

Which spectroscopic techniques are critical for structural elucidation, and how should data contradictions be resolved?

Methodological Answer:

  • 1H/13C NMR : Assign signals using DMSO-d6 as solvent. Key peaks include δH 8.04 (aromatic protons from 3-nitrophenyl) and δC 161.8 (carbonyl) .
  • IR Spectroscopy : Confirm functional groups: 2250–2260 cm<sup>−1</sup> (C≡N stretch), 1650–1680 cm<sup>−1</sup> (C=O) .
  • HRMS : Validate molecular ion peaks (e.g., [M+Na]<sup>+</sup> at m/z 361.0913) .
  • Contradiction Resolution : Cross-reference with X-ray crystallography (e.g., C–H…O interactions in analogs ) or computational DFT calculations.

Advanced Research Questions

How do substituents on the phenyl ring influence antiproliferative activity, and what mechanistic insights exist?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : The 3-nitro group enhances electron-withdrawing effects, increasing antitubulin activity. Compare with analogs (e.g., 4-nitrophenyl derivatives) .
  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7). IC50 values correlate with substituent electronegativity .
  • Mechanistic Studies : Perform tubulin polymerization inhibition assays and molecular docking to β-tubulin’s colchicine site .

Q. Table 2: Bioactivity Comparison

SubstituentIC50 (μM)Target
3-Nitrophenyl1.2 ± 0.3Tubulin
4-Methoxyphenyl>10N/A

What computational strategies are effective for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to β-tubulin (PDB ID: 1SA0). Focus on hydrogen bonds with Thr179 and hydrophobic interactions with Leu248 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps .

How should conflicting crystallographic and spectroscopic data be reconciled during structural validation?

Methodological Answer:

  • Case Study : If NMR suggests a planar pyran ring but XRD shows puckering (e.g., dihedral angle >10° in analogs ), re-examine solvent effects or dynamic behavior via VT-NMR.
  • Validation Workflow :
    • Compare XRD bond lengths/angles with DFT-optimized structures.
    • Use Hirshfeld surface analysis to identify packing forces distorting the structure .
    • Re-run spectroscopy in solvents matching crystallization conditions.

What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

Methodological Answer:

  • Catalyst Screening : Test Brønsted acid catalysts (e.g., SiO2-supported ionic liquids) to reduce side products .
  • Solvent Engineering : Use ethanol/water (3:1 v/v) for greener synthesis without compromising yield .
  • Process Monitoring : Implement in-situ FTIR to track intermediate formation and adjust reagent addition rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.